KPT-6566

Description

Properties

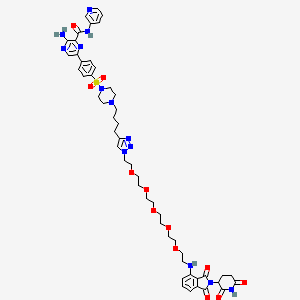

Molecular Formula |

C51H63N13O12S |

|---|---|

Molecular Weight |

1082.2 g/mol |

IUPAC Name |

3-amino-6-[4-[4-[4-[1-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl]piperazin-1-yl]sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C51H63N13O12S/c52-47-46(49(67)56-37-6-4-15-53-33-37)57-42(34-55-47)36-9-11-39(12-10-36)77(70,71)63-20-18-61(19-21-63)17-2-1-5-38-35-62(60-59-38)22-24-73-26-28-75-30-32-76-31-29-74-27-25-72-23-16-54-41-8-3-7-40-45(41)51(69)64(50(40)68)43-13-14-44(65)58-48(43)66/h3-4,6-12,15,33-35,43,54H,1-2,5,13-14,16-32H2,(H2,52,55)(H,56,67)(H,58,65,66) |

InChI Key |

QJSFLEBIQZMJQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN4C=C(N=N4)CCCCN5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)C7=CN=C(C(=N7)C(=O)NC8=CN=CC=C8)N |

Origin of Product |

United States |

Foundational & Exploratory

KPT-6566: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-6566 has emerged as a significant small molecule inhibitor with dual activity against Stromal Antigen (STAG) 1/2 and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). Its discovery through high-throughput screening and subsequent characterization have revealed a potent anti-cancer agent that induces DNA damage and apoptosis, and sensitizes cancer cells to other DNA damage response inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis process, and mechanism of action of this compound, intended for professionals in the field of drug development and cancer research.

Discovery of this compound

This compound was identified as a dual inhibitor of STAG1 and STAG2 through a fluorescence polarization (FP)-based high-throughput screening.[1] This methodology is a powerful tool for identifying small molecule inhibitors of protein-protein and protein-DNA interactions. Subsequent biochemical and biophysical analyses confirmed that this compound directly binds to STAG1 and STAG2, thereby disrupting their critical interactions with SCC1 and double-stranded DNA.[1]

Beyond its activity on the cohesin complex, this compound was also identified as a potent, covalent inhibitor of PIN1.[2][3] PIN1 is a key regulator of numerous signaling pathways implicated in cancer. This compound covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[2][3]

Synthesis Process

While a detailed, step-by-step synthesis protocol for this compound is not extensively publicly documented, the chemical structure and nomenclature provide insight into its synthesis. The systematic name for this compound is {2-[(4-(4-tert-butylbenzenesulfonamido)-1-oxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid} .

A plausible synthetic route, based on related compounds, would likely involve a multi-step process. A key step would be the sulfenylation of a 1,4-naphthoquinone derivative, followed by the introduction of the acetic acid moiety. The synthesis would conclude with the formation of the sulfonamide bond. Purification of the final product is reportedly achieved through silica gel column chromatography, with confirmation of the structure by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a comparative overview of its activity across different targets and cell lines.

| Target | Parameter | Value | Reference |

| PIN1 PPIase domain | IC50 | 640 nM | [5] |

| PIN1 PPIase domain | Ki | 625.2 nM | [5] |

| Cell Line | Assay | Parameter | Value | Reference |

| P19 (embryonal carcinoma) | Cell Viability | IC50 | 7.24 µM | |

| NCCIT (embryonal carcinoma) | Cell Viability | IC50 | 4.65 µM | |

| HeLa (cervical cancer) | Sensitization to Olaparib | Synergistic Effect | Observed | [1] |

| HepG2 (liver cancer) | Sensitization to Olaparib | Synergistic Effect | Observed | [1] |

| HeLa (cervical cancer) | Sensitization to UMI-77 | Synergistic Effect | Observed | [1] |

| HepG2 (liver cancer) | Sensitization to UMI-77 | Synergistic Effect | Observed | [1] |

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are not fully available in the public domain. However, based on standard laboratory practices and the available literature, representative protocols are provided below.

Fluorescence Polarization (FP)-Based High-Throughput Screening (Representative Protocol)

This protocol outlines a general procedure for an FP-based assay to screen for inhibitors of protein-DNA interaction, similar to the one used to identify this compound as a STAG1/2 inhibitor.

Objective: To identify small molecules that disrupt the interaction between a target protein (e.g., STAG1/2) and a fluorescently labeled DNA probe.

Materials:

-

Target protein (e.g., purified recombinant STAG1 or STAG2)

-

Fluorescently labeled double-stranded DNA probe

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Small molecule library

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Optimization: Determine the optimal concentrations of the target protein and fluorescent DNA probe to achieve a stable and significant FP signal.

-

Compound Preparation: Prepare a library of small molecules at a desired screening concentration in a suitable solvent (e.g., DMSO).

-

Assay Reaction: a. In each well of the microplate, add the assay buffer. b. Add the small molecule from the library. c. Add the target protein and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for potential binding. d. Add the fluorescently labeled DNA probe.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: a. Controls: Include wells with only the DNA probe (low polarization) and wells with the DNA probe and target protein without any inhibitor (high polarization). b. Calculate the percentage of inhibition for each compound. c. Identify "hits" as compounds that cause a significant decrease in fluorescence polarization.

Metaphase Chromosome Spread Assay (Representative Protocol)

This protocol describes a general method to visualize chromosomes and assess chromosomal damage, as was done to evaluate the effect of this compound.[1]

Objective: To assess the effect of this compound on chromosome integrity and segregation.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

Colcemid solution

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., 3:1 methanol:acetic acid)

-

Microscope slides

-

Staining solution (e.g., Giemsa or DAPI)

-

Microscope with imaging system

Procedure:

-

Cell Culture and Treatment: a. Culture cells to approximately 70-80% confluency. b. Treat cells with this compound at various concentrations for a specified duration.

-

Metaphase Arrest: Add Colcemid to the culture medium to arrest cells in metaphase. Incubate for an appropriate time.

-

Cell Harvest: a. Collect the cells by trypsinization. b. Centrifuge the cell suspension to obtain a cell pellet.

-

Hypotonic Treatment: a. Resuspend the cell pellet in a pre-warmed hypotonic solution. b. Incubate at 37°C to swell the cells.

-

Fixation: a. Centrifuge the cells and resuspend the pellet in freshly prepared cold fixative. b. Repeat the fixation step multiple times.

-

Slide Preparation: a. Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height to spread the chromosomes. b. Allow the slides to air dry.

-

Staining and Visualization: a. Stain the slides with a suitable chromosome stain. b. Mount the slides and visualize the chromosomes under a microscope.

-

Analysis: Analyze the metaphase spreads for chromosomal aberrations, such as premature chromosome separation and DNA damage.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by targeting the cohesin complex and the PIN1-regulated signaling pathways.

Inhibition of STAG1/2 and DNA Damage

By inhibiting STAG1 and STAG2, this compound disrupts the cohesin complex, which is essential for proper chromosome segregation during mitosis. This leads to premature chromosome separation and the accumulation of double-strand DNA breaks.[1] The impairment of DNA damage repair pathways by this compound sensitizes cancer cells to inhibitors of Poly (ADP-ribose) polymerase (PARP) and non-homologous end joining (NHEJ).[1]

Inhibition of PIN1 and Downstream Signaling

This compound's inhibition of PIN1 has profound effects on multiple oncogenic signaling pathways. PIN1 regulates the stability and activity of key proteins involved in cell cycle progression and survival, such as Cyclin D1 and the transcription factor c-Jun. By inhibiting PIN1, this compound can lead to the downregulation of these critical oncogenic drivers.

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. While direct evidence of this compound's impact on this pathway is still emerging, PIN1 is known to regulate β-catenin stability. Therefore, inhibition of PIN1 by this compound could potentially modulate Wnt/β-catenin signaling.

Conclusion

This compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to target both the cohesin complex and the PIN1 signaling pathways makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This technical guide has summarized the key aspects of its discovery and synthesis, providing a foundation for researchers and drug development professionals to build upon. Further investigation into its detailed synthesis, specific experimental protocols, and the full spectrum of its biological activities will be crucial for realizing its therapeutic potential.

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 5. chembk.com [chembk.com]

KPT-6566: A Covalent PIN1 Inhibitor with a Dual Mechanism of Action for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways that are frequently dysregulated in cancer. Its overexpression is associated with tumor initiation, progression, and therapeutic resistance, making it a compelling target for anti-cancer drug development. KPT-6566 has emerged as a novel, selective, and covalent inhibitor of PIN1, demonstrating a unique dual mechanism of action. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PIN1, its impact on downstream signaling pathways, and its preclinical anti-tumor efficacy. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of PIN1 inhibition.

Introduction to PIN1 in Oncology

The peptidyl-prolyl cis/trans isomerase, PIN1, is a unique enzyme that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within its substrate proteins. This conformational change can profoundly alter the substrate's activity, stability, and subcellular localization. PIN1 is overexpressed in a majority of human cancers, and its activity is integral to the function of numerous oncoproteins and the inactivation of tumor suppressors.[1][2] By modulating the conformation of key signaling molecules, PIN1 plays a pivotal role in driving cell cycle progression, promoting cell survival, and facilitating metastatic dissemination.[1][3][4] The inactivation of PIN1 has been shown to suppress tumor growth, reduce cancer stem cell populations, and restore sensitivity to chemotherapy, providing a strong rationale for the development of potent and selective PIN1 inhibitors.[1][5]

This compound: A Novel Covalent PIN1 Inhibitor

This compound was identified through a mechanism-based screening as a selective and covalent inhibitor of PIN1.[1] It demonstrates potent and selective inhibition of the PIN1 PPIase domain.

Quantitative Inhibition Data

The inhibitory potency of this compound against the PIN1 PPIase domain and its ability to disrupt PIN1-protein interactions have been quantified in various assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | 640 nM | PIN1 PPIase Domain Inhibition | [5] |

| Ki | 625.2 nM | PIN1 PPIase Domain Inhibition | [5] |

| IC50 | 0.3 - 1.4 µM | Inhibition of PIN1-NRF2 Interaction | [6] |

Mechanism of Action: A Dual Approach

This compound exhibits a unique dual mechanism of action that combines direct inhibition and degradation of PIN1 with the induction of oxidative stress, leading to cancer cell-specific apoptosis.

Covalent Binding to the PIN1 Catalytic Site

This compound covalently binds to the cysteine 113 (Cys113) residue within the catalytic site of PIN1.[1] This irreversible binding directly inhibits the isomerase activity of PIN1, preventing it from regulating its downstream substrates.

Release of a Quinone-Mimicking Moiety and Induction of Oxidative Stress

A key feature of this compound's mechanism is the release of a quinone-mimicking drug upon its covalent interaction with PIN1.[1] This released molecule generates reactive oxygen species (ROS), leading to DNA damage and inducing apoptosis specifically in cancer cells, which often have a lower threshold for oxidative stress-induced cell death.[1]

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification and inhibition of PIN1-NRF2 protein–protein interactions through computational and biophysical approaches - PMC [pmc.ncbi.nlm.nih.gov]

KPT-6566: A Covalent Inhibitor Targeting the PIN1 Catalytic Site for Cancer Therapy

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the covalent binding of KPT-6566 to the catalytic site of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of targeting PIN1 with covalent inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and cellular pathways.

Executive Summary

The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways that are frequently dysregulated in cancer. Its overexpression is a hallmark of many human malignancies, contributing to tumor initiation, progression, and drug resistance. This compound has been identified as a selective, covalent inhibitor of PIN1 that binds to its catalytic site.[1] This compound exhibits a novel dual mechanism of action: direct inhibition of PIN1's enzymatic activity and the release of a quinone-mimicking byproduct that induces reactive oxygen species (ROS) and DNA damage, leading to selective cancer cell death.[1][2][3] The covalent interaction occurs with the highly conserved Cysteine 113 (Cys113) residue within the PIN1 active site, ensuring potent and sustained inhibition.[2] Preclinical studies have demonstrated the potential of this compound in impairing cancer phenotypes in vitro and inhibiting tumor growth in vivo, establishing it as a promising lead compound for the development of novel anti-cancer therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with PIN1.

Table 1: In Vitro Inhibition of PIN1 PPIase Activity

| Parameter | Value | Reference |

| IC50 | 640 nM | |

| Ki | 625.2 nM |

Table 2: Covalent Inhibition Kinetics

| Parameter | Value | Reference |

| k_inact | 0.466 min⁻¹ | |

| k_inact/Ki | 745.4 min⁻¹ nM⁻¹ |

Table 3: Inhibition of PIN1-NRF2 Protein-Protein Interaction

| Parameter | Value Range | Reference |

| IC50 | 0.3 - 1.4 µM |

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect is rooted in its unique dual mechanism of action, which combines direct enzyme inhibition with the induction of cellular stress.

Covalent Binding to the PIN1 Catalytic Site

This compound covalently modifies the Cys113 residue in the catalytic pocket of PIN1. This irreversible binding physically obstructs the active site, preventing the isomerization of phosphorylated serine/threonine-proline motifs in substrate proteins. The inhibition of PIN1's catalytic function disrupts the downstream signaling pathways that promote oncogenesis.

Dual-Action Anticancer Effect

Upon binding to PIN1, this compound releases a quinone-mimicking byproduct. This molecule generates reactive oxygen species (ROS), leading to oxidative stress and DNA damage, which preferentially triggers apoptosis in cancer cells that often have compromised DNA damage response pathways.

Impact on Oncogenic Signaling Pathways

PIN1 regulates the stability and activity of numerous oncoproteins and tumor suppressors. By inhibiting PIN1, this compound can modulate these pathways, including those driven by mut-p53, NOTCH1, and NRF2. This leads to a reduction in the expression of key cell cycle proteins like Cyclin D1 and affects the phosphorylation status of the retinoblastoma protein (pRB).

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the covalent binding and activity of this compound.

Chymotrypsin-Coupled Peptidyl-Prolyl Isomerization (PPIase) Assay

This assay measures the enzymatic activity of PIN1 and its inhibition by this compound.

-

Reagents and Materials:

-

Recombinant human PIN1 protein

-

This compound

-

Assay buffer: 35 mM HEPES (pH 7.8)

-

Substrate: Suc-Ala-pSer-Pro-Phe-pNA

-

α-Chymotrypsin

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, pre-incubate recombinant PIN1 with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., up to 12 hours) at 4°C.

-

Initiate the reaction by adding a solution of α-chymotrypsin and the peptide substrate to each well.

-

Immediately measure the absorbance at 390 nm every 15 seconds for 10-15 minutes at 10°C.

-

The rate of increase in absorbance is proportional to the rate of cis-to-trans isomerization of the substrate by PIN1, which is then cleaved by chymotrypsin.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Intact Protein Mass Spectrometry

This method is used to confirm the covalent binding of this compound to PIN1 and to identify the site of modification.

-

Reagents and Materials:

-

Recombinant human PIN1 protein (wild-type and C113A mutant)

-

This compound

-

Incubation buffer

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

-

Procedure:

-

Incubate recombinant PIN1 (wild-type or C113A mutant) with an excess of this compound or DMSO for 1 hour at room temperature.

-

Remove unbound compound by desalting or size-exclusion chromatography.

-

Analyze the intact protein samples by LC-MS.

-

Deconvolute the resulting mass spectra to determine the molecular weight of the protein.

-

A mass shift corresponding to the addition of the reactive moiety of this compound to the wild-type protein, but not the C113A mutant, confirms covalent binding at Cys113.

-

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells versus normal cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MDA-MB-231) and non-transformed cells (e.g., MCF10A)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., ATPlite, CellTiter-Glo)

-

96-well or 384-well cell culture plates

-

Luminometer

-

-

Procedure:

-

Seed cells in microplates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal stabilization.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Experimental and Logical Workflow

The characterization of this compound as a covalent PIN1 inhibitor follows a logical progression from in vitro validation to cellular and in vivo assessment.

Conclusion

This compound represents a significant advancement in the development of PIN1-targeted cancer therapies. Its well-defined covalent mechanism of action, coupled with a unique dual-action cell-killing effect, provides a strong rationale for its further preclinical and clinical development. The experimental protocols and data presented in this guide offer a framework for the continued investigation of this compound and the discovery of next-generation covalent PIN1 inhibitors.

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action [ideas.repec.org]

- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]

KPT-6566: A Technical Whitepaper on a Novel Dual Inhibitor of STAG1 and STAG2

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-6566 has been identified as a novel small molecule with dual inhibitory activity against Stromal Antigen 1 (STAG1) and Stromal Antigen 2 (STAG2), two critical and mutually exclusive components of the cohesin complex. This complex is fundamental for sister chromatid cohesion, DNA repair, and gene expression. The synthetic lethal relationship between STAG1 and STAG2 in cancers with STAG2 mutations positions this compound as a promising therapeutic agent. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies used for its characterization.

Introduction to STAG1, STAG2, and the Cohesin Complex

The cohesin complex is a ring-shaped protein structure essential for maintaining genome integrity. It is composed of four core subunits: SMC1, SMC3, RAD21, and a STAG protein (either STAG1 or STAG2). This complex plays a pivotal role in holding sister chromatids together after DNA replication to ensure their proper segregation during mitosis.[1][2] Beyond this canonical function, cohesin is also involved in DNA double-strand break repair and the regulation of gene expression.[3]

STAG1 and STAG2 are paralogs that associate with the core cohesin ring in a mutually exclusive manner.[2][4] While they share redundant functions in sister chromatid cohesion, they also exhibit distinct roles in transcriptional regulation and chromatin organization.[5] Notably, STAG2 is one of the most frequently mutated genes in various cancers, including bladder cancer and Ewing sarcoma.[2] The loss of STAG2 function in cancer cells creates a dependency on STAG1 for survival, a concept known as synthetic lethality.[2][4][6] This dependency presents a therapeutic window for inhibitors that can selectively target STAG1 or, in the case of this compound, both STAG1 and STAG2.

This compound: A Dual Inhibitor of STAG1 and STAG2

This compound was identified as a dual inhibitor of STAG1 and STAG2 through a fluorescence polarization-based high-throughput screening.[7] Biochemical and biophysical analyses have confirmed that this compound directly binds to both STAG1 and STAG2.[7] This binding disrupts their crucial interactions with the cohesin subunit SCC1 (also known as RAD21) and with double-stranded DNA.[7]

The primary mechanism of action of this compound as a STAG1/2 inhibitor leads to a loss of sister chromatid cohesion, resulting in mitotic catastrophe and subsequent apoptosis in cancer cells.[7]

It is important to note that this compound was also independently identified as a covalent inhibitor of the prolyl isomerase PIN1. While this whitepaper focuses on its role as a STAG1/2 inhibitor, researchers should be aware of its polypharmacology.

Quantitative Data

While specific binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) for this compound against STAG1 and STAG2 are not yet publicly available, its efficacy has been demonstrated through various cellular assays. The tables below summarize the available quantitative data for this compound, primarily from studies investigating its PIN1 inhibitory activity, which may provide an indication of its general potency.

Table 1: Inhibitory Activity of this compound against PIN1

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PIN1 PPIase activity) | 640 nM | Recombinant human PIN1 | |

| Ki (PIN1 PPIase domain) | 625.2 nM | Recombinant human PIN1 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| P19 | Embryonal Carcinoma | 7.24 µM | |

| NCCIT | Embryonal Carcinoma | 4.65 µM | |

| Caco-2 | Colorectal Cancer | Not specified, but effective at µM concentrations | |

| HCT116 | Colorectal Cancer | Not specified, but effective at µM concentrations | |

| HT29 | Colorectal Cancer | Not specified, but effective at µM concentrations | |

| SW480 | Colorectal Cancer | Not specified, but effective at µM concentrations | |

| DLD-1 | Colorectal Cancer | Not specified, but effective at µM concentrations |

Experimental Protocols

Detailed, step-by-step protocols for the specific application of these assays to this compound and STAG1/2 are not fully available. The following are generalized methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP)-Based High-Throughput Screening

This assay was employed to identify this compound as a binder of STAG1 and STAG2.[7]

-

Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (probe) upon binding to a larger molecule. In this context, a fluorescently labeled peptide derived from a STAG1/2 interaction partner (like SCC1) would be used. When unbound, the probe tumbles rapidly, resulting in low polarization. Upon binding to STAG1 or STAG2, the complex tumbles slower, leading to an increase in polarization. Compounds that inhibit this interaction will prevent the increase in polarization.

-

General Protocol:

-

Recombinant STAG1 or STAG2 protein is incubated with a fluorescently labeled probe peptide in a microplate well.

-

This compound or other test compounds are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

-

A decrease in polarization in the presence of the compound indicates inhibition of the protein-peptide interaction.

-

Metaphase Chromosome Spread Assay

This assay was used to visualize the effects of this compound on chromosome cohesion.[7]

-

Principle: This technique allows for the visualization of individual chromosomes from a single cell during metaphase, the stage of mitosis where chromosomes are most condensed.

-

General Protocol:

-

HeLa cells are treated with this compound for a specified period.

-

A mitotic arresting agent (e.g., colcemid) is added to the cell culture to accumulate cells in metaphase.

-

Cells are harvested and treated with a hypotonic solution (e.g., potassium chloride) to swell the cells and disperse the chromosomes.

-

Cells are then fixed using a methanol/acetic acid solution.

-

The fixed cell suspension is dropped onto a microscope slide, causing the cells to burst and the chromosomes to spread.

-

The slides are dried and stained (e.g., with DAPI or Giemsa stain).

-

Chromosomes are visualized under a microscope to assess for premature sister chromatid separation and other chromosomal abnormalities.

-

DNA Damage Repair Assay

This compound has been shown to impair DNA damage repair, leading to the accumulation of double-strand breaks.[7]

-

Principle: The formation of double-strand breaks can be detected by monitoring the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DNA damage.

-

General Protocol:

-

HeLa or HepG2 cells are treated with this compound.

-

Cells are then fixed and permeabilized.

-

Immunofluorescence staining is performed using an antibody specific for γH2AX.

-

A fluorescently labeled secondary antibody is used for detection.

-

The presence and number of γH2AX foci in the cell nuclei are quantified using fluorescence microscopy. An increase in γH2AX foci indicates an accumulation of DNA double-strand breaks.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of Action of this compound.

Experimental Workflow

Caption: Experimental Workflow for this compound Characterization.

Logical Relationship of Synthetic Lethality

Caption: Synthetic Lethality of STAG1/2 Inhibition.

Conclusion and Future Directions

This compound represents a significant development in the targeting of the cohesin complex for cancer therapy. Its dual inhibition of STAG1 and STAG2 provides a clear mechanistic rationale for its anti-cancer activity, particularly in tumors harboring STAG2 mutations. The ability of this compound to induce mitotic catastrophe and apoptosis through the disruption of sister chromatid cohesion underscores its potential as a therapeutic agent.

Future research should focus on obtaining precise quantitative data for the binding and inhibition of STAG1 and STAG2 by this compound. Elucidating the detailed pharmacokinetics and pharmacodynamics of this compound will be crucial for its clinical development. Furthermore, exploring the synergistic effects of this compound with other DNA damage response inhibitors, such as PARP and NHEJ inhibitors, could lead to powerful new combination therapies for a range of malignancies.[7] The dual activity of this compound as both a STAG1/2 and a PIN1 inhibitor warrants further investigation to understand the contribution of each target to its overall therapeutic effect and to identify potential biomarkers for patient stratification.

References

- 1. Use of HepG2 cell line for direct or indirect mutagens screening: comparative investigation between comet and micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as STAG1/2 Inhibitor sensitizing PARP and NHEJ Inhibitors to suppress tumor cells growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 7. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

KPT-6566: A Dual-Action Inhibitor Driving Cancer Cell Death Through Reactive Oxygen Species Induction

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of KPT-6566 in inducing reactive oxygen species (ROS) as a key mechanism for its anti-cancer activity. This compound, a selective, covalent inhibitor of the prolyl isomerase PIN1, exhibits a dual mechanism of action that culminates in cancer cell-specific cytotoxicity.[1][2][3] This document details the molecular interactions, downstream signaling pathways, and experimental evidence supporting the role of this compound as a potent inducer of oxidative stress in cancer cells.

Core Mechanism: PIN1 Inhibition and Release of a ROS-Generating Moiety

This compound covalently binds to the catalytic site of PIN1, an enzyme overexpressed in a majority of human cancers and a critical regulator of numerous signaling pathways involved in tumor initiation and progression.[1][3] This covalent interaction not only inhibits the enzymatic activity of PIN1 but also leads to its degradation.[1][2] A pivotal aspect of this compound's mechanism is the subsequent release of a quinone-mimicking drug.[1][4] This released molecule is highly effective at generating reactive oxygen species, leading to significant DNA damage and ultimately inducing apoptosis in cancer cells.[1][4][5]

Quantitative Analysis of this compound Efficacy and Cellular Impact

The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of this compound across various cancer cell lines and its impact on cell viability and ROS production.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Target | Reference |

| IC₅₀ | 640 nM | PIN1 PPIase domain | [2] |

| Kᵢ | 625.2 nM | PIN1 PPIase domain | [2] |

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Concentration | Time | Effect | Reference |

| Wild-Type Fibroblasts | 1-5 µM | 8 days | Inhibition of proliferation | [2] |

| Normal & Cancer Breast Epithelial Cells | 0-10 µM | 48 hours | Inhibition of viability | [2] |

| P19 Embryonal Carcinoma Cells | 20 µM | 48 hours | 74.2% of cells in sub-G1 phase (apoptosis) | [5] |

| NCCIT Embryonal Carcinoma Cells | 20-40 µM | 5 days | ~100% inhibition of colony formation | [5] |

| Caco-2 Colorectal Cancer Cells | 10 µM | 48 hours | Significant increase in sub-G1 phase cells | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the effects of this compound.

Protocol 1: Detection of Intracellular Reactive Oxygen Species

This protocol is based on the methodology used to demonstrate that this compound triggers oxidative stress.[5]

1. Cell Preparation:

- Seed P19 or other target cells in a 6-well plate at a suitable density to achieve 70-80% confluency on the day of the experiment.

- Treat the cells with desired concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control for the specified duration (e.g., 24-48 hours).

2. Staining with DCFDA:

- Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

3. Flow Cytometry Analysis:

- After incubation, wash the cells twice with ice-cold PBS.

- Harvest the cells by trypsinization and resuspend them in 500 µL of PBS.

- Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates a higher level of intracellular ROS.

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is used to assess the induction of apoptosis (sub-G1 peak) by this compound.[5][6]

1. Cell Treatment and Harvesting:

- Culture and treat cells with this compound as described in Protocol 1.

- Harvest the cells, including any floating cells in the medium, by trypsinization.

- Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

2. Cell Fixation:

- Wash the cell pellet with ice-cold PBS.

- Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol while gently vortexing.

- Fix the cells overnight at -20°C.

3. Staining and Analysis:

- Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

- Wash the cells with PBS and resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

- Incubate the cells for 30 minutes at 37°C in the dark.

- Analyze the cell cycle distribution by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Mechanism of this compound action in cancer cells.

Caption: Experimental workflow for ROS detection.

Conclusion

This compound represents a promising therapeutic agent with a unique dual mechanism of action that is particularly effective against cancer cells. By inhibiting the critical oncogenic regulator PIN1 and simultaneously releasing a potent ROS-generating molecule, this compound induces significant oxidative stress, leading to DNA damage and apoptotic cell death. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel anti-cancer strategies targeting cellular redox homeostasis.

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. arts.units.it [arts.units.it]

- 5. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 6. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

KPT-6566: A Technical Guide to its Impact on DNA Damage and Repair

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of KPT-6566 on DNA damage and repair mechanisms. This compound is a selective, covalent inhibitor of the prolyl isomerase PIN1, an enzyme overexpressed in many cancers that plays a critical role in regulating the function of numerous proteins involved in cell proliferation and survival.[1] The dual mechanism of action of this compound, involving both PIN1 inhibition and the induction of oxidative stress, makes it a compelling agent in cancer therapy research. This guide provides a comprehensive overview of its mechanism, quantitative effects on cancer cells, and detailed experimental protocols for studying its activity.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a novel, dual mechanism.[2][3] It covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[1][4] This event has two major downstream consequences:

-

Inhibition of PIN1-Dependent Signaling: By inhibiting PIN1, this compound disrupts the isomerization of key phosphoproteins, affecting their stability and activity. This leads to the downregulation of oncogenic signaling pathways.[1]

-

Induction of Oxidative Stress and DNA Damage: The binding of this compound to PIN1 results in the release of a quinone-mimicking molecule, this compound-B. This byproduct generates reactive oxygen species (ROS), leading to oxidative stress and significant DNA damage, including the formation of DNA adducts and double-strand breaks (DSBs).[2][3] This induction of DNA damage is a key contributor to the selective killing of cancer cells.[2]

The DNA damage response (DDR) is subsequently activated in cancer cells, as evidenced by the phosphorylation of histone H2AX at serine 139 (γH2AX), a sensitive marker for DSBs.[2] Notably, the DNA-damaging effect of this compound is dependent on the presence of PIN1.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various in vitro studies.

Table 1: Inhibition of PIN1 Activity

| Parameter | Value | Reference |

| IC50 | 0.64 µM | [2] |

| Ki | 625.2 nM | [5] |

Table 2: Effects on Cancer Cell Viability and Proliferation

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 | Colony Formation | 1.2 µM (IC50) | Inhibition of colony formation | [2] |

| Various Cancer Cells | Cell Viability | Low µM | Decreased viability | [2] |

| WT MEFs | Proliferation | Dose-dependent | Inhibition of proliferation | [2][6] |

| Pin1 KO MEFs | Proliferation | Up to 5 µM | No effect | [2][6] |

Table 3: Induction of DNA Damage and Apoptosis

| Cell Line | Marker | Treatment | Result | Reference |

| MDA-MB-231 | γH2AX | Increasing this compound | Dose-dependent increase in phosphorylation | [2] |

| MDA-MB-231 | γH2AX positive nuclei | 5 µM this compound (24h) | ~80% positive nuclei | [2] |

| MDA-MB-231 (PIN1 siRNA) | γH2AX positive nuclei | 5 µM this compound (24h) | ~20% positive nuclei | [2] |

| MDA-MB-231 | Apoptosis | This compound | Increased early and late apoptosis | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on DNA damage and repair.

Immunoblotting for DNA Damage and PIN1 Substrate Proteins

This protocol is for the detection of γH2AX and downstream targets of PIN1 in cells treated with this compound.

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 48 hours).

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

anti-γH2AX (Ser139)

-

anti-PIN1

-

anti-Cyclin D1

-

anti-pRB (phospho-specific)

-

anti-Actin (loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Viability Assay (ATPlite)

This assay determines cell viability by measuring intracellular ATP levels.

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO for the desired time (e.g., 48 hours).

-

Equilibrate the plate and the ATPlite 1step reagent to room temperature.[7]

-

Add 50 µL of mammalian cell lysis solution to each well and shake the plate for 5 minutes at 700 rpm on an orbital shaker.[5][8]

-

Add 50 µL of the ATPlite substrate solution to each well and shake for another 5 minutes.[5][8]

-

Dark-adapt the plate for 10 minutes.[5]

-

Measure the luminescence using a plate reader.[8]

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Immunofluorescence for γH2AX Foci Formation

This method visualizes and quantifies DNA double-strand breaks within individual cells.

-

Seed cells on glass coverslips in a 24-well plate and allow them to attach.

-

Treat cells with this compound or control for the indicated time.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with 1% BSA in PBS for 1 hour.

-

Incubate with anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

Reactive Oxygen Species (ROS) Detection (CellROX Assay)

This protocol measures the generation of ROS in live cells.

-

Plate cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

-

Treat cells with this compound, a positive control (e.g., H2O2), and a vehicle control for the desired duration.

-

Add CellROX Green or Deep Red reagent to the cells at a final concentration of 5 µM.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells three times with PBS.

-

For microscopy, image the cells immediately using the appropriate filter sets.

-

For flow cytometry, trypsinize and resuspend the cells in PBS for analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.

Caption: Dual mechanism of action of this compound.

Caption: Workflow for immunoblotting analysis.

Caption: Immunofluorescence workflow for γH2AX.

References

- 1. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pufei.com [pufei.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. thno.org [thno.org]

Unraveling the Dual-Edged Sword: A Technical Guide to the Mechanism of Action of KPT-6566

For Immediate Release

A Deep Dive into the Innovative Anti-Cancer Agent KPT-6566 Reveals a Unique Dual Mechanism of Action, Offering a Promising New Avenue for Therapeutic Intervention.

Researchers and drug development professionals are keenly observing the preclinical advancements of this compound, a novel small molecule inhibitor that has demonstrated significant potential in targeting cancer cells through a unique, two-pronged approach. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

The Dual Mechanism of Action: A Synergistic Attack on Cancer Cells

This compound exerts its anti-neoplastic effects through a sophisticated dual mechanism that combines the targeted inhibition of a key cellular enzyme with the simultaneous induction of cytotoxic oxidative stress. This elegant one-two punch is initiated by the covalent binding of this compound to its primary target, the prolyl isomerase PIN1.[1]

Mechanism 1: Covalent Inhibition and Degradation of PIN1

The prolyl isomerase PIN1 is overexpressed in a majority of human cancers and plays a critical role in tumorigenesis by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs in a wide range of oncoproteins and tumor suppressors.[1] This conformational change can lead to their stabilization, activation, and altered subcellular localization, thereby promoting cancer cell proliferation, survival, and metastasis.

This compound acts as a selective and covalent inhibitor of PIN1.[1][2] It forms a covalent bond with the cysteine 113 residue within the catalytic site of PIN1, leading to the irreversible inactivation of its isomerase activity.[1] This targeted inhibition disrupts the function of numerous oncogenic signaling pathways that are dependent on PIN1 activity. Furthermore, the covalent modification of PIN1 by this compound has been shown to induce its degradation, further diminishing its cellular influence.[1]

Mechanism 2: Generation of Reactive Oxygen Species and DNA Damage

A groundbreaking aspect of this compound's mechanism is its ability to induce targeted cytotoxicity. Upon covalently binding to PIN1, this compound undergoes a chemical transformation that results in the release of a quinone-mimicking drug fragment.[1] This released molecule is highly reactive and triggers a surge in intracellular reactive oxygen species (ROS).[1][3] The excessive accumulation of ROS creates a state of severe oxidative stress within the cancer cell, leading to widespread damage to cellular components.

Crucially, this ROS burst directly contributes to extensive DNA damage, including the formation of double-strand breaks.[1][4] The overwhelming level of DNA damage, coupled with the compromised cellular repair and survival pathways due to PIN1 inhibition, pushes the cancer cell towards apoptosis, or programmed cell death.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and effects across various experimental systems.

Table 1: In Vitro Inhibitory Activity of this compound against PIN1

| Parameter | Value | Reference |

| IC₅₀ (PPIase Assay) | 640 nM | [2] |

| Kᵢ (PPIase Assay) | 625.2 nM | [2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| P19 | Teratocarcinoma | 7.24 | [3] |

| NCCIT | Teratocarcinoma | 4.65 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

3.1. PIN1 Peptidyl-Prolyl Isomerase (PPIase) Assay

This assay is used to determine the enzymatic activity of PIN1 and the inhibitory potency of compounds like this compound.

-

Principle: The assay measures the rate of cis-to-trans isomerization of a synthetic peptide substrate. The trans isoform is susceptible to cleavage by chymotrypsin, releasing a chromogenic product that can be quantified spectrophotometrically.

-

Materials:

-

Recombinant human PIN1 protein

-

Substrate peptide (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

-

Chymotrypsin

-

Assay buffer (e.g., 35 mM HEPES pH 7.8)

-

This compound or other test compounds

-

96-well microplate

-

Spectrophotometer

-

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer and the peptide substrate.

-

Add recombinant PIN1 protein to the reaction mixture.

-

To test for inhibition, pre-incubate PIN1 with this compound at various concentrations before adding it to the reaction mixture.

-

Initiate the isomerization reaction.

-

Add chymotrypsin to the wells to cleave the trans-configured peptide.

-

Measure the absorbance of the released p-nitroaniline at a specific wavelength (e.g., 390 nm) over time.

-

Calculate the rate of the reaction and determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

3.2. Mass Spectrometry for Covalent Binding Analysis

This method is employed to confirm the covalent adduction of this compound to the PIN1 protein.

-

Principle: By measuring the precise molecular weight of the PIN1 protein before and after incubation with this compound, a mass shift corresponding to the addition of the inhibitor or a fragment of it can be detected, confirming a covalent bond.

-

Materials:

-

Recombinant human PIN1 protein

-

This compound

-

Incubation buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl)

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

-

Protocol:

-

Incubate recombinant PIN1 protein with an excess of this compound for a defined period (e.g., 1 hour) at room temperature. A control sample with PIN1 and vehicle (e.g., DMSO) should be prepared in parallel.

-

Desalt the protein samples to remove excess inhibitor and buffer components.

-

Infuse the protein samples into the mass spectrometer.

-

Acquire the mass spectra for both the control and this compound-treated PIN1.

-

Deconvolute the raw spectra to determine the average molecular weight of the protein in each sample.

-

Compare the molecular weights to identify any mass increase in the this compound-treated sample, which indicates covalent modification.

-

3.3. Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the intracellular levels of ROS generated in response to this compound treatment.

-

Principle: A cell-permeable fluorescent probe (e.g., DCFDA or CellROX) is used, which becomes fluorescent upon oxidation by ROS. The intensity of the fluorescence is directly proportional to the amount of ROS present in the cells.

-

Materials:

-

Cancer cell lines of interest

-

This compound

-

ROS detection reagent (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

-

-

Protocol:

-

Seed the cancer cells in a suitable culture plate or dish and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control group.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with the ROS detection reagent by incubating them in a medium containing the probe for a specific duration (e.g., 30 minutes) at 37°C, protected from light.

-

Wash the cells again to remove any excess probe.

-

Analyze the fluorescence intensity of the cells using either a fluorescence microscope for imaging or a flow cytometer for quantitative analysis.

-

Quantify the mean fluorescence intensity for each treatment group and compare it to the control to determine the fold-increase in ROS production.

-

3.4. Immunofluorescence Assay for DNA Damage (γH2AX Foci Formation)

This assay is used to visualize and quantify DNA double-strand breaks, a hallmark of significant DNA damage.

-

Principle: The phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events in the cellular response to DNA double-strand breaks. An antibody specific to γH2AX is used to label these sites, which appear as distinct foci within the nucleus and can be visualized and counted using fluorescence microscopy.

-

Materials:

-

Cancer cell lines cultured on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

-

-

Protocol:

-

Treat the cells grown on coverslips with this compound for the desired time.

-

Fix the cells with the fixative solution.

-

Permeabilize the cell membranes to allow antibody entry.

-

Block non-specific antibody binding sites with the blocking solution.

-

Incubate the cells with the primary antibody against γH2AX.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the number of γH2AX foci per nucleus in multiple cells for each treatment condition to assess the extent of DNA damage.

-

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.

Caption: Dual mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for investigating this compound's mechanism.

Caption: Downstream signaling effects of this compound.

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

KPT-6566: A Technical Guide to its Pro-Apoptotic Effects in Cancer Cells

A Deep Dive into the Mechanism and Experimental Validation of KPT-6566-Induced Cancer Cell Apoptosis for Researchers and Drug Development Professionals

Introduction: this compound has emerged as a promising small molecule inhibitor with potent anti-cancer properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data and detailed experimental protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Peptidyl-prolyl cis/trans isomerase (Pin1), an enzyme overexpressed in numerous cancers that plays a crucial role in tumorigenesis by regulating the function of various oncogenic proteins.[1][2] this compound covalently binds to the catalytic domain of Pin1, leading to its inhibition and, in some cancer cell lines, its degradation.[2][3][4] The inhibition of Pin1 by this compound triggers a cascade of events culminating in cancer cell apoptosis through a dual mechanism of action.[2] This involves the generation of reactive oxygen species (ROS) and the induction of DNA damage, selectively targeting cancer cells.[2][5]

Signaling Pathways Modulated by this compound

The pro-apoptotic effect of this compound is mediated through the modulation of key signaling pathways that govern cell survival and proliferation. By inhibiting Pin1, this compound disrupts the stability and activity of several cancer-associated proteins.[1][3]

A key mechanism involves the downregulation of embryonic transcription factors Oct-4 and Sox2, as well as the cell cycle regulator Cyclin D1.[1][3] The proposed signaling cascade is depicted below.

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Analysis of Apoptosis Induction

The efficacy of this compound in inducing apoptosis has been quantified in various cancer cell lines using methods such as Annexin V/Propidium Iodide (PI) staining and cell cycle analysis.

Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Table 1: this compound Induced Apoptosis in Testicular Germ Cell Tumor (TGCT) Cell Lines [1]

| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |

| P19 | Control | 1.4% (at 12h) |

| 20 µM this compound for 12h | 1.8% | |

| 20 µM this compound for 24h | 24.3% | |

| 20 µM this compound for 48h | 77.4% | |

| NCCIT | 10 µM this compound for 12h, 24h, and 48h | Significantly increased over time |

Table 2: this compound Induced Apoptosis in Colorectal Cancer (CRC) Cell Line [4]

| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |

| Caco-2 | This compound (48h) | 78.1% |

Cell Cycle Analysis

This compound induces cell cycle arrest, leading to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[1]

Table 3: Effect of this compound on Cell Cycle Distribution in TGCT Cell Lines [1]

| Cell Line | Treatment | Percentage of Cells in Sub-G1 Phase |

| P19 | Control | 4.6% |

| 20 µM this compound for 48h | 74.2% | |

| NCCIT | Control | 2.3% |

| 5 µM this compound for 48h | 7.0% | |

| 10 µM this compound for 48h | 64.4% |

Detailed Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay Protocol

This protocol outlines the steps for quantifying apoptosis using flow cytometry.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., P19, NCCIT, Caco-2) are cultured in appropriate media.[1][4] Cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for specified durations (e.g., 12, 24, 48 hours).[1]

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a brief trypsinization.[8]

-

Staining: Cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, followed by incubation in the dark at room temperature.[6]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[6][7]

Cell Cycle Analysis Protocol

This protocol details the procedure for analyzing cell cycle distribution.

Methodology:

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and harvested.

-

Fixation: Cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases of the cell cycle.[1]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell types. Its mechanism of action, centered on the inhibition of Pin1, leads to the generation of oxidative stress and the downregulation of key oncogenic pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic capabilities of this compound.

References

- 1. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for KPT-6566 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

KPT-6566 is a novel, selective, and covalent inhibitor of the peptidyl-prolyl isomerase PIN1.[1][2][3][4] PIN1 is overexpressed in a majority of human cancers and plays a crucial role in tumor initiation and progression by modifying multiple signaling pathways.[1][4][5] this compound exhibits a dual mechanism of action: it covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation, and it releases a quinone-mimicking compound that generates reactive oxygen species (ROS) and induces DNA damage, ultimately leading to cancer cell-specific death.[1][4][5][6] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Incubation Time | Observed Effect |

| MDA-MB-231 | Breast Cancer | Cell Viability | 0 - 10 | 48 hours | Dose-dependent decrease in viability |

| MDA-MB-468 | Breast Cancer | Cell Viability | 0 - 10 | 48 hours | Inhibition of viability |

| MCF10A | Normal Breast Epithelial | Cell Viability | 0 - 10 | 48 hours | Less sensitive compared to cancer cells |

| HeLa | Cervical Cancer | Cell Viability | 0 - 10 | 48 hours | Inhibition of viability |

| LNCaP | Prostate Cancer | Cell Viability | 0 - 10 | 48 hours | Inhibition of viability |

| SKOV-3 | Ovarian Cancer | Cell Viability | 0 - 10 | 48 hours | Inhibition of viability |

| PANC-1 | Pancreatic Cancer | Cell Viability | 0 - 10 | 48 hours | Inhibition of viability |

| PC-3 | Prostate Cancer | Cell Viability | 0 - 10 | 48 hours | Inhibition of viability |

| P19 | Embryonal Carcinoma | Cell Viability (CCK-8) | 0 - 40 | 5 days | IC50 determined |

| NCCIT | Embryonal Carcinoma | Cell Viability (CCK-8) | 0 - 10 | 5 days | Significant decrease in viability |

| Caco-2 | Colorectal Cancer | Colony Formation | 0 - 20 | 5 days | Dose-dependent inhibition of colony formation |

| HCT116 | Colorectal Cancer | Colony Formation | 0 - 20 | 5 days | Inhibition of colony formation |

| HT29 | Colorectal Cancer | Colony Formation | 0 - 20 | 5 days | Inhibition of colony formation |

| SW480 | Colorectal Cancer | Colony Formation | 0 - 20 | 5 days | Inhibition of colony formation |

| DLD-1 | Colorectal Cancer | Colony Formation | 0 - 20 | 5 days | Inhibition of colony formation |

| WT Fibroblasts | Normal Fibroblasts | Cell Proliferation | 1 - 5 | 0 - 8 days | Dose-dependent inhibition of proliferation |

Table 2: Key Mechanistic Effects of this compound

| Effect | Cell Lines | Concentration (µM) | Incubation Time | Method |

| PIN1 Inhibition | Recombinant PIN1 | 0.64 (IC50) | N/A | PPIase Assay[7][8] |

| PIN1 Degradation | WT MEFs, MDA-MB-231 | 5 - 10 | 48 hours | Western Blot[2] |

| DNA Damage (H2AX phosphorylation) | MCF10A, MDA-MB-468, MDA-MB-231 | 0 - 5 | 48 hours | Western Blot[2] |

| Apoptosis Induction | P19, NCCIT | 5 - 20 | 48 hours | Flow Cytometry (Annexin V/PI)[9][10] |

| Inhibition of mut-p53 & NOTCH1 pathways | MDA-MB-231 | 2.5 - 5 | 48 hours | RT-qPCR[2][5] |

| Downregulation of Cyclin D1 & pRB | WT MEFs | 5 - 10 | 48 hours | Western Blot[2][7] |

| Downregulation of Oct-4 & Sox2 | P19, NCCIT | 5 - 20 | 48 hours | Western Blot[9] |

Experimental Protocols

Cell Culture

-

Cell Lines: MDA-MB-231 (human breast cancer) and MCF10A (immortalized normal breast epithelial) cells can be obtained from the American Type Culture Collection (ATCC).[2]

-

MDA-MB-231 Culture Medium: DMEM supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS).[2]

-

MCF10A Culture Medium: DMEM/F12 medium supplemented with 5% (v/v) heat-inactivated horse serum, 20 ng/mL human epidermal growth factor, 10 µg/mL human insulin, 100 ng/mL hydrocortisone, and 0.1 nM cholera toxin.[2]

-

General Culture Conditions: Culture cells at 37°C in a humidified atmosphere with 5% CO2.[1][2] Passage cells upon reaching 80-85% confluency using 0.05% Trypsin-EDTA.[1]

Cell Viability Assay (MTT/WST-1 Assay)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding: Seed 2 x 10³ cancer cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-20 µM) in fresh medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.[8]

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, or until a color change is apparent.

-

Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Read the absorbance at 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells.

-

Cell Seeding: Seed a low density of cells (e.g., 2.5 x 10³ cells) into 12-well plates.[6][9]

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0-20 µM).[9][11]

-

Incubation: Incubate the plates for 5-7 days, allowing colonies to form.[6][9]

-

Fixation and Staining:

-

Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of colonies manually or using imaging software like ImageJ.[9]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to detect apoptotic and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions (e.g., from BioLegend).[9]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PIN1, p-H2AX, Cyclin D1, p-pRB, Oct-4, Sox2, and a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Experimental workflow for evaluating this compound in vitro.

Caption: Proposed signaling pathway of this compound in cancer cells.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. 2.2. Cell Culture [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 7. Easily Master MDA-MB-231 Cell Culture and Gene Editing | Ubigene [ubigene.us]

- 8. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

- 10. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell culture [bio-protocol.org]

Determining the Potency of KPT-6566: Application Notes and Protocols for IC50 Assessment in Diverse Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals